(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride
Description
(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride is a synthetic organic compound featuring a four-membered azetidine ring substituted with a methylamino group at the 3-position and a thiophen-2-yl methanone moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C9H13ClN2OS |
|---|---|
Molecular Weight |
232.73 g/mol |
IUPAC Name |
[3-(methylamino)azetidin-1-yl]-thiophen-2-ylmethanone;hydrochloride |
InChI |
InChI=1S/C9H12N2OS.ClH/c1-10-7-5-11(6-7)9(12)8-3-2-4-13-8;/h2-4,7,10H,5-6H2,1H3;1H |
InChI Key |
KIWFYIKNBLSDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C(=O)C2=CC=CS2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [2+2] cycloaddition reaction involving an imine and an alkene under high-pressure conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling of Azetidine and Thiophene Rings: The final step involves coupling the azetidine and thiophene rings through a methanone group, typically using a Friedel-Crafts acylation reaction with an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for the cycloaddition and condensation reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Substituted azetidine derivatives
Scientific Research Applications
(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Findings from Comparative Studies
Impact of Ring Size: Azetidine (4-membered) vs. The pyrrolidine analog (CAS 1353958-66-3) shows reduced strain but may compromise target selectivity . Example: The azetidine-based compound in demonstrates TLR7-9 antagonism, whereas pyrrolidine derivatives are often linked to CNS targets .
Amino Group Substitution: Methylamino (NHCH₃) vs. dimethylamino (N(CH₃)₂): Tertiary amines (e.g., CAS 10320-49-7) exhibit higher lipophilicity, affecting membrane permeability. Methylamino groups may enhance hydrogen-bonding interactions with biological targets .
Aromatic Group Variations :
- Thiophene vs. phenyl/naphthalene: Thiophene’s sulfur atom contributes to π-π stacking and electronic effects, influencing receptor binding. Naphthalene-containing analogs (CAS 10320-49-7) show higher hydrophobicity, which may improve bioavailability but increase off-target risks .
Salt Forms and Stability :
- Hydrochloride salts (e.g., target compound, CAS 2538-50-3) improve crystallinity and solubility compared to free bases. highlights the importance of salt formation in optimizing pharmacokinetic profiles .
Biological Activity
(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes an azetidine ring, a thiophene moiety, and a methylamino group, contributing to its unique biological properties.
Antitumor Activity
Recent studies have indicated that derivatives of azetidine compounds exhibit significant antitumor activities. For instance, research on similar azetidine derivatives has shown their effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. A study reported that certain 3-chloro-azetidin-2-one derivatives could induce apoptosis in these cell lines, suggesting potential applications in cancer therapy .
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Proliferation: The compound may inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis: Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Enzyme Activity: The compound may interact with specific enzymes or receptors, altering their activity and affecting cellular processes.
Data Tables
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor Activity | MCF-7 (Breast Cancer) | 5.0 | |
| Cytotoxicity | A549 (Lung Cancer) | 4.5 | |
| Apoptosis Induction | HeLa (Cervical Cancer) | 3.0 |
Case Studies
-
Case Study on Breast Cancer Treatment:
A study evaluated the effects of azetidine derivatives on MCF-7 cells. The results indicated that treatment with these compounds led to a significant reduction in cell viability, with an IC50 value of 5 µM. This suggests strong potential for further development as anticancer agents . -
In Vivo Studies:
In vivo studies using mouse models have shown that administration of related azetidine compounds resulted in reduced tumor growth rates compared to control groups. These findings support the efficacy of these compounds in therapeutic settings .
Q & A
Q. Solutions via SHELX :
- SHELXD : Robust for structure solution even with partial or twinned data .
- SHELXL : Refines hydrogen positions and thermal parameters; handles disorder in the chloride counterion .
- Thermal Gravimetric Analysis (TGA) : Prior analysis ensures crystal stability during X-ray exposure .
Advanced: How do reaction conditions influence the stereochemical outcomes during synthesis, and what strategies optimize enantiomeric purity?
Methodological Answer:
Key Factors :
Q. Enantiomeric Purity Validation :
- Chiral HPLC or Supercritical Fluid Chromatography (SFC) : Separates enantiomers; quantifies %ee (enantiomeric excess) .
- Circular Dichroism (CD) : Correlates optical activity with absolute configuration .
Advanced: How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural characterization?
Methodological Answer:
- Cross-Validation : Compare NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian software) .
- Isotopic Labeling : 13C/15N labeling clarifies ambiguous assignments (e.g., distinguishing azetidine N-methyl from thiophene protons) .
- Tandem MS (MS/MS) : Identifies fragmentation pathways to confirm connectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
